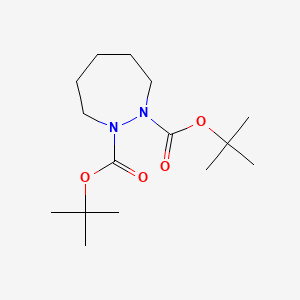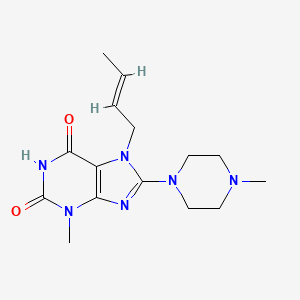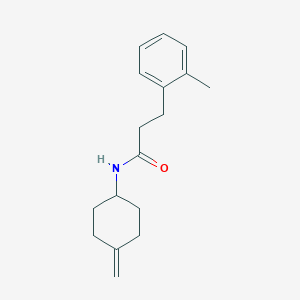
1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity against various diseases, making it a subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is not well understood. However, studies suggest that this compound may act by inhibiting the activity of specific enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been found to exhibit potent biological activity against various diseases. This compound has been shown to inhibit the growth of cancer cells, bacterial cells, and viral particles. Additionally, this compound has been found to have low toxicity towards healthy cells, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea in lab experiments include its potent biological activity and low toxicity towards healthy cells. However, the limitations of using this compound include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. These include:
1. Further study of the mechanism of action of this compound to better understand its biological activity.
2. Investigation of the potential applications of this compound in the treatment of specific diseases, such as cancer or bacterial infections.
3. Development of new synthetic methods for the production of this compound to increase its availability.
4. Study of the structure-activity relationship of this compound to identify more potent analogs.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in vivo.
In conclusion, 1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a promising compound with potential applications in medicinal chemistry. Further study of this compound is warranted to fully understand its biological activity and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves the reaction of 2-amino-3-thiophen-2-ylpyrazine and 2-fluorobenzyl isocyanate in the presence of a suitable base. The reaction yields the desired compound, which can be purified by standard methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent activity against various diseases, including cancer, bacterial infections, and viral infections.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-5-2-1-4-12(13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-6-3-9-24-15/h1-9H,10-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQGJSUKCHJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)
![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)





![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)

![N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2539567.png)